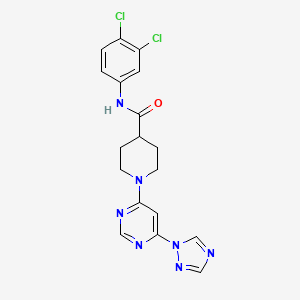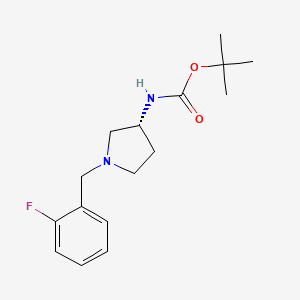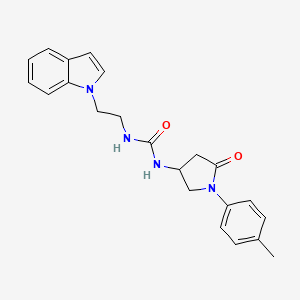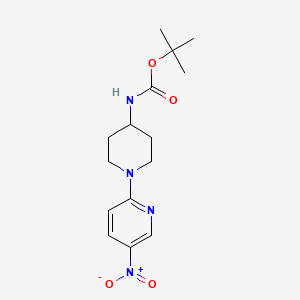
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17Cl2N7O and its molecular weight is 418.28. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Research has been conducted on the synthesis and biological evaluation of novel heterocyclic compounds, including pyrazolopyrimidines and triazoles, which share structural motifs with the queried compound. These studies involve the development of new synthetic pathways and the evaluation of these compounds' biological activities, particularly as anticancer, anti-inflammatory, and antimicrobial agents. For example, the synthesis of novel pyrazolopyrimidines derivatives demonstrated potential anticancer and anti-5-lipoxygenase activities, offering insights into the structure-activity relationships of these compounds (Rahmouni et al., 2016).
Anticonvulsant and Antipsychotic Agents
Compounds with similar structures have been evaluated for their potential anticonvulsant and antipsychotic activities. The study and development of heterocyclic carboxamides, for instance, have led to the identification of compounds with promising pharmacological profiles. These efforts not only highlight the therapeutic potential of such compounds but also contribute to the understanding of their mechanisms of action (Norman et al., 1996).
Anti-Angiogenic and DNA Cleavage Studies
Further research has focused on the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, showcasing their significant anti-angiogenic and DNA cleavage activities. These activities suggest their potential as anticancer agents, underlining the importance of the piperidine and pyrimidinyl groups in their biological activity (Kambappa et al., 2017).
Antimicrobial Activity
Compounds structurally related to the queried chemical have also been synthesized and tested for their antimicrobial activities. These studies contribute to the discovery of new antimicrobial agents capable of combating resistant bacterial strains. For instance, new pyridothienopyrimidines and pyridothienotriazines demonstrated significant antimicrobial activities, highlighting the potential of these heterocyclic compounds in addressing microbial resistance (Abdel-rahman et al., 2002).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N7O/c19-14-2-1-13(7-15(14)20)25-18(28)12-3-5-26(6-4-12)16-8-17(23-10-22-16)27-11-21-9-24-27/h1-2,7-12H,3-6H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVBTQDBBBITQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2842123.png)

![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2842127.png)
![2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2842128.png)
![N'-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2842129.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2842132.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2842133.png)
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2842135.png)
![2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione](/img/structure/B2842137.png)

![N-(4-bromophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2842140.png)
![{[1-(3-Thienyl)cyclopropyl]methyl}amine](/img/structure/B2842143.png)